[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate
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Overview
Description
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate is a complex organic compound characterized by its unique furofuran structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a hexahydrofurofuran ring system with a dodecanoate ester group, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate typically involves several key steps:
Formation of the Hexahydrofurofuran Ring: This step often involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions. Common reagents include strong acids like sulfuric acid or bases like sodium hydroxide.
Esterification: The hydroxyl group on the hexahydrofurofuran ring is esterified with dodecanoic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and may require a dehydrating agent like dicyclohexylcarbodiimide (DCC) to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of the ester group can yield the corresponding alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the dodecanoate group is replaced by other nucleophiles. Common reagents include alkoxides or amines.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or PCC (pyridinium chlorochromate) under acidic or neutral conditions.
Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Alkoxides or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features may interact with biological macromolecules, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases. Studies focus on its pharmacokinetics, bioavailability, and efficacy in preclinical models.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity, specificity, and downstream effects are crucial for understanding its biological activity.
Comparison with Similar Compounds
Similar Compounds
- [(3R,3aR,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl] acetate
- [(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl diacetate]
Uniqueness
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and bioactivity, making it a valuable compound for diverse scientific investigations.
Properties
CAS No. |
54353-33-2 |
---|---|
Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate |
InChI |
InChI=1S/C18H32O5/c1-2-3-4-5-6-7-8-9-10-11-16(20)23-15-13-22-17-14(19)12-21-18(15)17/h14-15,17-19H,2-13H2,1H3/t14-,15+,17-,18-/m1/s1 |
InChI Key |
CEZONBVMFRWNCJ-CYGHRXIMSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1COC2C1OCC2O |
Origin of Product |
United States |
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